molecular formula C12H14O3 B2727381 Benzyl 3,3-dimethyloxirane-2-carboxylate CAS No. 194613-70-2

Benzyl 3,3-dimethyloxirane-2-carboxylate

Cat. No.: B2727381
CAS No.: 194613-70-2
M. Wt: 206.241
InChI Key: DZAINUAQIPAVNX-UHFFFAOYSA-N
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Description

Benzyl 3,3-dimethyloxirane-2-carboxylate is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C12H14O3/c1-12(2)10(15-12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 . The molecular weight of the compound is 206.24 .


Physical and Chemical Properties Analysis

The physical form of this compound is liquid . It has a molecular weight of 206.24 . The storage temperature is -10 degrees .

Scientific Research Applications

Oxidative Partial Deprotection and Synthesis

  • Oxidative Partial Deprotection: A study demonstrated the use of dimethyldioxirane (DMDO) to effect an oxidative partial deprotection of benzylidene acetals, leading to hydroxy benzoate products with good to excellent yields. This process tolerates a wide range of functional groups and is notable for its efficiency and minimal waste production, highlighting the versatility of benzyl 3,3-dimethyloxirane-2-carboxylate in facilitating selective oxidation reactions (Mycock et al., 2008).

Mechanistic Insights and Reaction Pathways

  • Epoxidation and Ring-Opening Metabolism: Research into the metabolic ring-opening of benzene has shown that dimethyldioxirane can epoxidize 4,5-benzoxepin to form reactive intermediates, providing potential insights into the enzymatic processes involved in the metabolic detoxification of benzene. This underscores the compound's role in elucidating biochemical pathways and reaction mechanisms (Weaver-Guevara et al., 2020).

Photocarboxylation and Synthesis Applications

  • Photocarboxylation of Benzylic C–H Bonds: A pivotal study introduced a visible-light-mediated carboxylation of benzylic C–H bonds with CO2, employing this compound derivatives to generate carboxylic acids under metal-free conditions. This process facilitates the synthesis of 2-arylpropionic acids, including several pharmaceuticals, showcasing the compound's utility in green chemistry and sustainable synthesis routes (Meng et al., 2019).

Applications in Synthesis of Complex Molecules

  • Stereospecific Synthesis: Research on the synthesis of aryl β-glucosides utilized 3,3-dimethyldioxirane for the stereospecific synthesis of these compounds, which are crucial for the development of antibiotics like vancomycin. This study exemplifies the compound's role in the synthesis of complex molecular architectures, which has implications for pharmaceutical synthesis and the development of novel therapeutics (Dushin & Danishefsky, 1992).

Properties

IUPAC Name

benzyl 3,3-dimethyloxirane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-12(2)10(15-12)11(13)14-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZAINUAQIPAVNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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